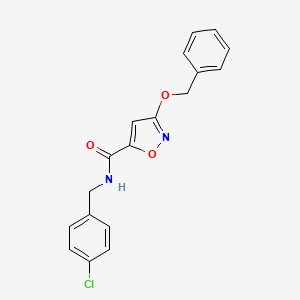

3-(benzyloxy)-N-(4-chlorobenzyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-15-8-6-13(7-9-15)11-20-18(22)16-10-17(21-24-16)23-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMFYRNEFIJNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Benzyloxy)-N-(4-chlorobenzyl)isoxazole-5-carboxamide is a compound belonging to the isoxazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an isoxazole ring, a benzyloxy group, and a chlorobenzyl moiety. The presence of these functional groups contributes to its biological activity by enhancing binding affinity to various molecular targets.

The biological effects of 3-(benzyloxy)-N-(4-chlorobenzyl)isoxazole-5-carboxamide are influenced by its ability to interact with specific enzymes and receptors. The isoxazole ring can serve as a bioisostere for carboxylic acids, facilitating interactions with active sites of target proteins. The benzyloxy and chlorobenzyl groups may enhance lipophilicity and improve cellular uptake, potentially leading to increased efficacy in biological assays.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Compounds similar to 3-(benzyloxy)-N-(4-chlorobenzyl)isoxazole-5-carboxamide have shown promising anti-inflammatory effects. For instance, related derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro .

- Anticancer Properties : Isoxazole derivatives have been investigated for their anticancer potential. Studies have demonstrated that certain analogs can inhibit cancer cell proliferation through modulation of cell cycle regulators and apoptosis pathways .

- Antimicrobial Activity : Some studies suggest that isoxazole derivatives possess antimicrobial properties, making them candidates for the development of new antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines in vitro | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against various bacterial strains |

Synthesis and Derivatives

The synthesis of 3-(benzyloxy)-N-(4-chlorobenzyl)isoxazole-5-carboxamide typically involves multiple steps, including the formation of the isoxazole ring through cycloaddition reactions and subsequent functionalization with benzyloxy and chlorobenzyl groups. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities.

Pharmacokinetics and Toxicology

Preliminary studies on pharmacokinetics indicate that compounds in this class may exhibit favorable oral bioavailability and metabolic stability. However, further toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered .

Scientific Research Applications

Anti-inflammatory Activity

Compounds structurally similar to 3-(benzyloxy)-N-(4-chlorobenzyl)isoxazole-5-carboxamide have demonstrated promising anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, showing cytotoxic effects that suggest its utility as a potential anticancer agent.

Case Study: Anticancer Evaluation

A study evaluated the efficacy of several isoxazole derivatives, including 3-(benzyloxy)-N-(4-chlorobenzyl)isoxazole-5-carboxamide, against human cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells, highlighting its potential as a lead compound for further development.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(benzyloxy)-N-(4-chlorobenzyl)isoxazole-5-carboxamide | MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| 3-(benzyloxy)-N-(4-chlorobenzyl)isoxazole-5-carboxamide | HCT116 (Colon) | 12.3 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the isoxazole ring and substitution patterns on the benzyl groups significantly influence the biological activity of the compound. These insights are crucial for designing more potent derivatives.

Synthetic Strategies

Recent advancements in synthetic methodologies have allowed for more efficient production of isoxazole derivatives. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yields and reduce reaction times.

Example Synthetic Pathway:

The synthesis of 3-(benzyloxy)-N-(4-chlorobenzyl)isoxazole-5-carboxamide typically involves:

- Formation of the isoxazole ring through cyclization reactions.

- Introduction of the benzyloxy and chlorobenzyl groups via nucleophilic substitution reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s structure is compared below with similar isoxazole carboxamides from the evidence:

*Calculated based on molecular formula C₁₈H₁₅ClN₂O₃.

Key Observations :

- Substituent Effects: The 4-chlorobenzyl group in the target compound may enhance hydrophobic interactions compared to nitro () or trifluoromethyl groups.

- Melting Points: Analogs with rigid aromatic systems (e.g., xanthenone-fused isoxazoles in ) exhibit higher melting points (210–250°C), suggesting the target compound may similarly exist as a solid .

Divergences and Limitations

- Data Gaps : Melting points, solubility, and biological data for the target compound are absent in the evidence, limiting direct comparisons.

Q & A

Advanced Research Question

- Electron-withdrawing groups (e.g., 4-Cl on benzyl) enhance receptor binding affinity, likely due to increased lipophilicity and π-π stacking .

- Methoxy vs. benzyloxy : Bulkier benzyloxy groups may reduce membrane permeability but improve target specificity .

- Assays :

How can researchers resolve discrepancies in reported biological activities of similar isoxazole carboxamides across different studies?

Advanced Research Question

Contradictions arise from:

- Assay variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or mitochondrial isolation protocols .

- Compound solubility : DMSO concentration (>1% may artifactually inhibit cellular pathways) .

- Standardization :

What are the key stability challenges for 3-(benzyloxy)-N-(4-chlorobenzyl)isoxazole-5-carboxamide under various pH and temperature conditions, and how are they assessed?

Advanced Research Question

- Hydrolysis : The isoxazole ring is susceptible to acidic/basic conditions. Stability studies show:

- Thermal stability : Decomposition above 200°C necessitates storage at −20°C under nitrogen .

- Assessment methods :

What computational methods are employed to predict the binding modes of 3-(benzyloxy)-N-(4-chlorobenzyl)isoxazole-5-carboxamide with biological targets?

Advanced Research Question

- Docking studies : AutoDock Vina or Schrödinger Suite predict interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge regions) .

- MD simulations : GROMACS assesses ligand-protein stability over 100-ns trajectories .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.